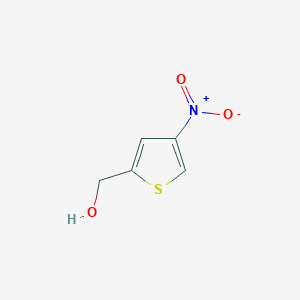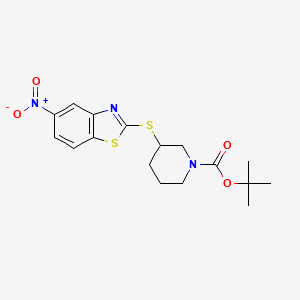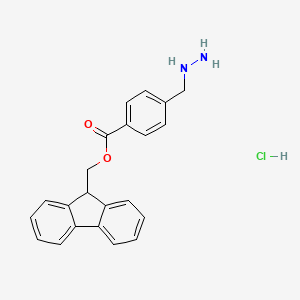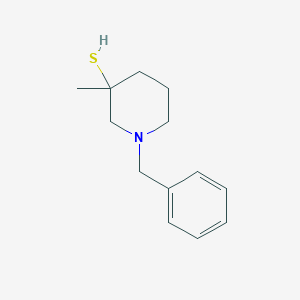
(4-Nitrothiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrothiophen-2-yl)methanol is an organic compound featuring a thiophene ring substituted with a nitro group at the 4-position and a hydroxymethyl group at the 2-position. Thiophene derivatives are known for their significant roles in various biological and chemical applications due to their unique electronic properties and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrothiophen-2-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. A common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 30°C for several hours, followed by solvent removal under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Nitrothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Nitrothiophene-2-carboxaldehyde or 4-Nitrothiophene-2-carboxylic acid.
Reduction: 4-Aminothiophen-2-yl)methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(4-Nitrothiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mécanisme D'action
The mechanism of action of (4-Nitrothiophen-2-yl)methanol in biological systems involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring’s electronic properties also play a role in its interaction with biological targets, influencing its activity and specificity .
Comparaison Avec Des Composés Similaires
- (5-Nitrothiophen-2-yl)methanol
- (4-Aminothiophen-2-yl)methanol
- (5-Nitrothiophene-2-carbaldehyde)
Comparison: (4-Nitrothiophen-2-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups, which influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H5NO3S |
|---|---|
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
(4-nitrothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2 |
Clé InChI |
UQIITIJJZXPUGN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)










